molecular formula C17H24N4O4 B13789780 Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- CAS No. 81186-16-5

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-

Cat. No.: B13789780
CAS No.: 81186-16-5
M. Wt: 348.4 g/mol
InChI Key: HYKLKVHEGMSVKE-UHFFFAOYSA-N
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Description

This compound is a structurally complex derivative of butyric acid (C₄H₈O₂), a short-chain fatty acid with broad industrial and pharmaceutical applications . The molecule features:

  • A butyric acid backbone (C₄H₇O₂), providing carboxylic acid functionality.
  • A benzoyl group (C₆H₅CO-) attached via an amide linkage.
  • A 4,5-dihydro-1H-imidazol-2-yl ring, a heterocyclic moiety known for its pharmacological relevance.

The molecular formula is likely C₁₉H₂₈N₄O₄ (based on ), with a molecular weight of ~376.45 g/mol and a LogP of ~1.095, indicating moderate lipophilicity .

Properties

CAS No.

81186-16-5

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24)

InChI Key

HYKLKVHEGMSVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis of the imidazole ring, followed by the attachment of the benzoyl group and the butyric acid moiety. The specific conditions and reagents used would depend on the desired yield and purity of the final product.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The hydroxyethylamino group undergoes acylation with reagents like acetyl chloride or benzoyl chloride, forming secondary amides. For example:

R NH CH2CH2OH+AcClR NH CH2CH2OAc+HCl\text{R NH CH}_2\text{CH}_2\text{OH}+\text{AcCl}\rightarrow \text{R NH CH}_2\text{CH}_2\text{OAc}+\text{HCl}

Similarly, alkylation with alkyl halides (e.g., methyl iodide) modifies the imidazole nitrogen, enhancing lipophilicity .

Key Conditions:

  • Solvents : Dichloromethane or THF.

  • Catalysts : Triethylamine (TEA) or DMAP.

  • Temperature : 0–25°C.

Oxidation of Hydroxyethyl Group

The 2-hydroxyethyl side chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) :

R CH2CH2OHCrO3/H2SO4R CO CH3\text{R CH}_2\text{CH}_2\text{OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{R CO CH}_3

This reaction is critical for generating intermediates in drug design.

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring participates in:

  • Coordination chemistry : Binds metal ions (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes with potential catalytic activity .

  • Electrophilic substitution : Bromination at the C-4 position using NBS (N-bromosuccinimide) .

Carboxylic Acid Derivatives

The butyric acid segment undergoes standard carboxylic acid reactions:

Reaction Type Reagent Product Yield Reference
Esterification Ethanol/H₂SO₄Ethyl butyrate derivative75–85%
Amide Formation Thionyl chloride/NH₃Primary amide60–70%
Salt Formation NaOHSodium carboxylate>90%

Hydrolysis of Benzoyl Group

Under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the benzoyl group hydrolyzes to form benzoic acid and a free amine:

R CO NH R +H2OH+/OHR COOH+H2N R \text{R CO NH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{H}_2\text{N R }

Kinetics Data:

  • Half-life (pH 1.2) : 12 hours.

  • Half-life (pH 7.4) : 3 hours .

Reductive Amination

The primary amine formed during hydrolysis can undergo reductive amination with aldehydes/ketones (e.g., formaldehyde) using NaBH₃CN to form secondary amines :

R NH2+HCHONaBH3CNR NH CH3\text{R NH}_2+\text{HCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{R NH CH}_3

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems. For example, heating in DMF with DCC (dicyclohexylcarbodiimide) generates a six-membered lactam :

R COOH+R NH2DCCR C O NH R Lactam+H2O\text{R COOH}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{R C O NH R }\rightarrow \text{Lactam}+\text{H}_2\text{O}

Radical Reactions

Under UV light, the compound participates in radical-mediated C–H functionalization with AIBN (azobisisobutyronitrile) as an initiator, enabling alkylation at non-activated positions .

Scientific Research Applications

Neuroprotective Effects

Research indicates that butyric acid derivatives may exhibit neuroprotective properties. Specifically, they have been studied for their ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The modulation of neurotransmitter systems and inhibition of enzymes involved in neurodegenerative processes are potential mechanisms through which this compound may exert its effects.

Antimicrobial Activity

Compounds containing imidazole rings, such as butyric acid derivatives, are known for their diverse biological activities, including antimicrobial and antifungal properties. This makes them valuable in developing new antimicrobial agents.

Cancer Research

The unique structural features of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- suggest potential applications in cancer therapy. Some studies have indicated that butyric acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study explored the effects of butyric acid derivatives on amyloid-beta production in neuronal cultures. Results demonstrated that treatment with these compounds significantly reduced amyloid-beta levels and improved cell viability compared to untreated controls. This suggests a promising avenue for therapeutic intervention in Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of butyric acid derivatives was tested against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.

Potential Future Applications

Given the biological activities associated with butyric acid derivatives, future research may focus on:

  • Formulation Development : Creating drug formulations that enhance the bioavailability and efficacy of this compound.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and effectiveness of butyric acid derivatives in treating neurodegenerative diseases and cancers.
  • Exploration of Mechanisms : Further investigating the molecular mechanisms underlying the observed biological activities to optimize therapeutic strategies.

Mechanism of Action

The mechanism by which butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues and Derivatives

a) 4-[Benzoyl-[[4,5-Dihydro-1H-Imidazol-2-yl(1-Hydroxybutyl)Amino]Methyl]Amino]Butanoic Acid (CAS 81186-18-7)
  • Molecular Formula : C₁₉H₂₈N₄O₄
  • Key Differences : Substitution of 2-hydroxyethyl with 1-hydroxybutyl.
  • Impact : Increased alkyl chain length may enhance lipophilicity (LogP: 1.095) and alter binding to hydrophobic targets .
b) 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoic Acid
  • Key Features : Benzoimidazole core instead of dihydroimidazole; benzyl group instead of benzoyl.
  • Synthesis : Involves hydrolysis under basic conditions and pH adjustment with acetic acid .
  • Applications: Potential use in pH-sensitive drug delivery due to the benzoimidazole ring’s protonation behavior.
c) 4-[1-(2-Hydroxypropyl)-4,5-Diphenyl-1H-Imidazol-2-yl]Benzoic Acid
  • Key Features : Diphenyl substitution on imidazole; hydroxypropyl chain.
  • Relevance : The crystal structure highlights planar imidazole rings, facilitating π-π stacking interactions in protein binding .

Functional and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Biological Activity Applications
Target Compound C₁₉H₂₈N₄O₄ 376.45 1.095 Benzoyl, dihydroimidazole, hydroxyethyl Likely enzyme inhibition (theoretical) Drug development (hypothetical)
4-[Benzoyl...(1-Hydroxybutyl)...]Butanoic Acid C₁₉H₂₈N₄O₄ 376.45 1.095 Benzoyl, dihydroimidazole, hydroxybutyl Similar to target compound Pharmaceutical intermediates
β-Amino Butyric Acid C₄H₉NO₂ 103.12 -1.36 β-Amino, carboxylic acid Plant stress tolerance Agricultural priming
Methyl Butyrate C₅H₁₀O₂ 102.13 1.08 Ester Flavoring agent Food industry
Key Observations:
  • Lipophilicity: The target compound’s LogP (1.095) is comparable to methyl butyrate (1.08) but higher than β-amino butyric acid (-1.36), suggesting better membrane permeability than simpler derivatives .
  • Synthesis Complexity : Multi-step synthesis (e.g., hydrolysis, pH adjustment in ) may limit scalability compared to simpler esters like methyl butyrate .

Industrial and Therapeutic Potential

  • Pharmaceuticals : The benzoyl and imidazole groups suggest utility in prodrugs or receptor-targeted therapies, akin to imidazole-based drugs (e.g., antifungal agents) .
  • Limitations : Synthetic analogues (e.g., pharmaceutical-grade butyric acid) require clinical supervision due to potency differences, a caution likely applicable to the target compound .
  • Stability : The hydroxyethyl group may improve aqueous solubility over butyric acid, addressing its volatility and odor issues .

Biological Activity

Butyric acid, specifically the compound 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-, is a complex organic molecule that integrates butyric acid with an imidazole derivative. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry. The compound's characteristics include a butanoic acid backbone, a benzoyl group, and an imidazole ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C21H30N4O3. Its structural complexity allows it to engage in various chemical reactions such as esterification and nucleophilic substitutions due to the presence of functional groups like carboxylic acids and amines.

Antimicrobial Properties

Compounds containing imidazole rings are often associated with diverse biological activities, including antimicrobial effects. Butyric acid derivatives have been studied for their ability to inhibit the production of amyloid-beta peptides, which is significant in Alzheimer's disease research.

Neuroprotective Effects

Research indicates that butyric acid derivatives may possess neuroprotective properties. They can modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegenerative processes. For instance, studies have shown that butyric acid can induce hyperacetylation of histones, which is linked to differentiation and anti-cancer activities .

Anticancer Activity

Butyric acid has been recognized for its potential as an anticancer agent. It acts by inducing differentiation in cancer cells and affecting histone acetylation levels. A study demonstrated that both butyric acid and its prodrug induced differentiation in cancer cells through transient hyperacetylation of histones .

Case Studies

  • Neuroprotective Mechanism : A study highlighted how butyric acid derivatives could inhibit amyloid-beta production, suggesting a mechanism for neuroprotection in Alzheimer's disease models.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity across different cell lines (e.g., A549 and T47D), with IC50 values indicating significant potency against certain cancer types .

Comparative Analysis

To better understand the biological activity of butyric acid derivatives, a comparative analysis with similar compounds can be insightful:

Compound NameStructureUnique FeaturesBiological Activity
LansoprazoleBenzimidazole derivativeProton pump inhibitorAntimicrobial
OmeprazoleBenzimidazole derivativeUsed for gastroesophageal reflux diseaseAnticancer
RabeprazoleBenzimidazole derivativeRapid action against gastric acid secretionNeuroprotective

The unique combination of a fatty acid backbone with an imidazole-containing side chain in butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- distinguishes it from traditional benzimidazole derivatives, potentially offering novel therapeutic avenues.

Q & A

Q. Advanced Research Focus

  • Prodrug design : Esterification of the hydroxyethyl group enhances intestinal absorption. For example, acetylated prodrugs show 3-fold higher Cmax in murine models compared to the parent compound .
  • Nanocarrier systems : Liposomal encapsulation (phospholipid/cholesterol matrices) improves plasma half-life by reducing renal clearance .
  • Co-crystallization : Co-formers like succinic acid increase aqueous solubility by disrupting crystalline lattice energy .

How do impurities form during synthesis, and what analytical methods ensure quality control?

Basic Research Focus
Common impurities include:

  • Unreacted intermediates : Detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Oxidation byproducts : LC-MS/MS identifies m/z shifts corresponding to imidazole ring oxidation .
    ICH guidelines recommend setting impurity thresholds at ≤0.15% for unknown species and ≤0.10% for genotoxic impurities .

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